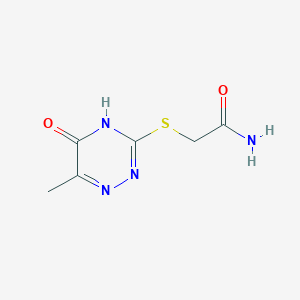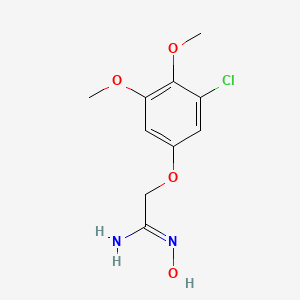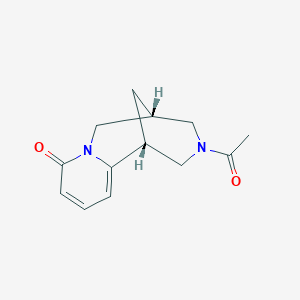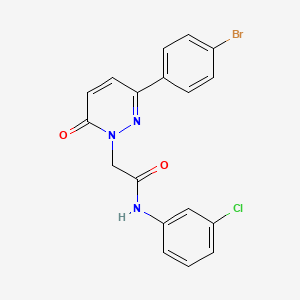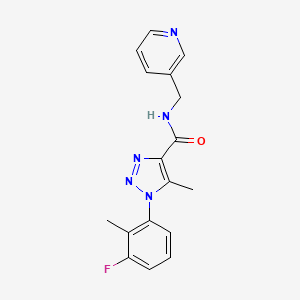
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a fluorinated phenyl group, and a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the use of a Suzuki-Miyaura coupling reaction to form the fluorinated phenyl group . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Another critical step is the formation of the triazole ring, which can be achieved through a cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties allow for its use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound can be used as a probe or tool in studying biological pathways and mechanisms.
作用机制
The mechanism of action of 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and fluorinated phenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 1-(3-chloro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(3-bromo-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for various applications .
属性
分子式 |
C17H16FN5O |
|---|---|
分子量 |
325.34 g/mol |
IUPAC 名称 |
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H16FN5O/c1-11-14(18)6-3-7-15(11)23-12(2)16(21-22-23)17(24)20-10-13-5-4-8-19-9-13/h3-9H,10H2,1-2H3,(H,20,24) |
InChI 键 |
QQRZKUQCYNIDQJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


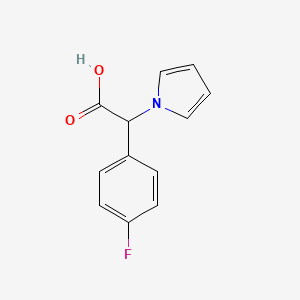
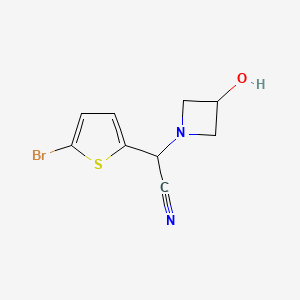
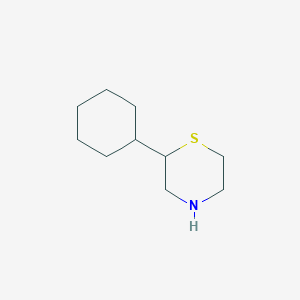
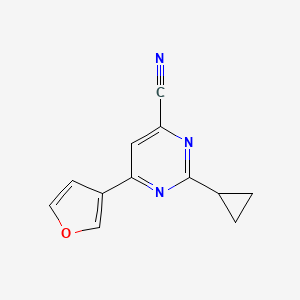
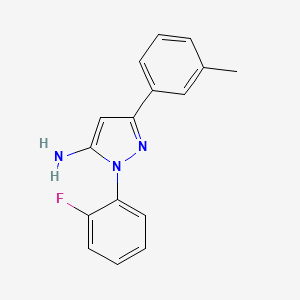
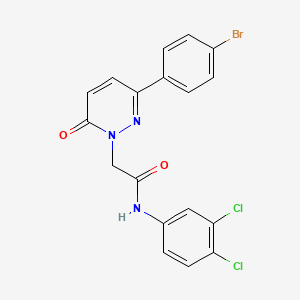
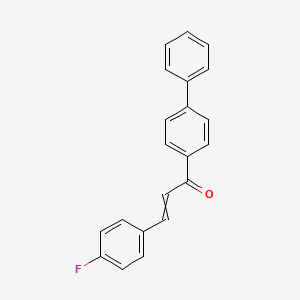
![2-[(2'-Chloro-5'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14869921.png)
